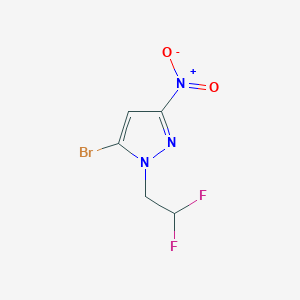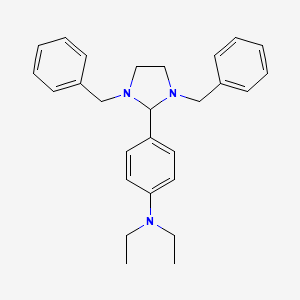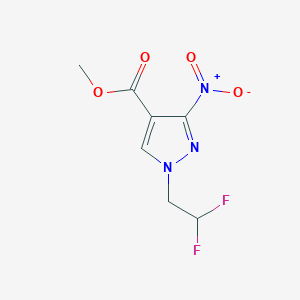![molecular formula C10H8BrF3N4S2 B10908216 N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908216.png)
N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of heterocyclic structures, including a thiophene ring, a triazole ring, and a bromine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and triazole intermediates, followed by their coupling under specific conditions.
Thiophene Intermediate Preparation: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Triazole Intermediate Preparation: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Coupling Reaction: The brominated thiophene and the triazole intermediates are coupled using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate in a polar solvent like DMF or DMSO.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Chemical Research: Employed as a building block in the synthesis of more complex molecules for studying reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(4-CHLORO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
- **N-[(E)-1-(4-FLUORO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Uniqueness
N-[(E)-1-(4-BROMO-2-THIENYL)METHYLIDENE]-N-[3-(ETHYLSULFANYL)-5-(TRIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to the presence of the bromine substituent on the thiophene ring, which can significantly influence its reactivity and interaction with molecular targets. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
Molecular Formula |
C10H8BrF3N4S2 |
|---|---|
Molecular Weight |
385.2 g/mol |
IUPAC Name |
(E)-1-(4-bromothiophen-2-yl)-N-[3-ethylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C10H8BrF3N4S2/c1-2-19-9-17-16-8(10(12,13)14)18(9)15-4-7-3-6(11)5-20-7/h3-5H,2H2,1H3/b15-4+ |
InChI Key |
DJBOJJNCSJWIRY-SYZQJQIISA-N |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC(=CS2)Br)C(F)(F)F |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC(=CS2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N~1~-[(E)-furan-2-ylmethylidene]-N~5~-phenyl-1H-tetrazole-1,5-diamine](/img/structure/B10908141.png)
![3-(ethylsulfanyl)-N-{(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10908158.png)

![5-ethyl-4-{[(E)-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10908161.png)
![4-[(2E)-2-(2-methylbenzylidene)hydrazinyl]pyridine](/img/structure/B10908170.png)
![N'~1~-[(1E)-nonylidene]-N'~4~-[(1Z)-nonylidene]butanedihydrazide](/img/structure/B10908176.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10908182.png)
![1-Amino-8,8-dimethyl-5-morpholino-8,9-dihydro-6H-pyrano[4,3-D]thieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B10908197.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10908203.png)

![(4-chlorophenyl)[1-(1-ethyl-1H-pyrazol-4-yl)-6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone](/img/structure/B10908217.png)
![2-[(4-Fluoro-2-nitrophenoxy)methyl]furan](/img/structure/B10908224.png)
